2-Amino-1-methylimidazo(4,5-f)quinoline

Descripción general

Descripción

2-Amino-1-methylimidazo[4,5-f]quinoline (IQ) is a heterocyclic amine that can be found in cooked meat . It has been shown to have genotoxic effects in animals and mammalian cells, as well as genotoxic effects in the bacterial model organism .

Synthesis Analysis

IQ is a highly mutagenic heterocyclic amine formed in all cooked meats . It has been found to be a potent inducer of frameshift mutations in bacteria and carcinogenic in laboratory animals . The sequence-specific synthesis of oligonucleotides containing the minor dGuo-N2-IQ adduct has been reported .Molecular Structure Analysis

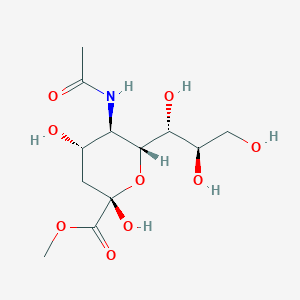

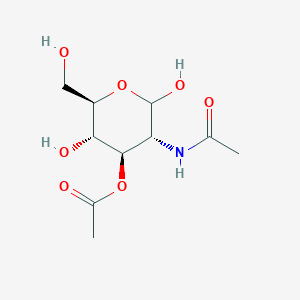

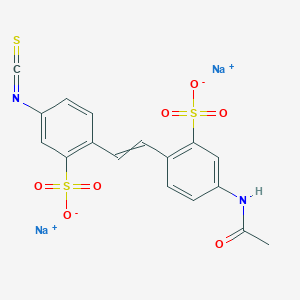

The molecular formula of IQ is C11H10N4 . The molecular weight is 198.22 g/mol . The InChI is 1S/C11H10N4/c1-15-10-7-3-2-6-13-8(7)4-5-9(10)14-11(15)12/h2-6H,1H3,(H2,12,14) .Chemical Reactions Analysis

IQ exhibits an extraordinarily high mutagenic potency in the Ames test . It has been shown to inhibit autophagy and induce endoplasmic reticulum stress .Physical And Chemical Properties Analysis

IQ has a molecular weight of 198.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 198.090546336 g/mol . The topological polar surface area is 56.7 Ų .Aplicaciones Científicas De Investigación

Detection in Processed Meat

IQ is used in the development of a competitive fluorescence immunoassay for the quantitative detection in pan-fried meat patties . This method uses magnetic nanoparticles coupled with coating antigen as the capture probe and anti-IQ antibody coupled with NaYF4: Yb, Er upconversion nanoparticles as the signal probe .

Study of Liver Damage

Research has shown that IQ can trigger liver damage by inhibiting autophagy and inducing endoplasmic reticulum stress in zebrafish . This study provides insights into the potential harm of IQ to the liver before the occurrence of liver cancer .

Induction of Cell Death

IQ has been found to induce the formation of single-base substitutions and exon deletions, and it increases cell death in vitro in a concentration-dependent manner .

Study of Oxidative Stress and Inflammation

IQ is used in studies investigating oxidative stress and inflammation in the liver . In these studies, zebrafish are exposed to varying concentrations of IQ for 35 days to reveal the mechanism of IQ-induced oxidative stress and inflammation in the liver .

Inhibition of Mutagenicity

IQ is used in studies investigating the inhibition of mutagenicity . In these studies, various compounds, such as naphthoquinones and anthraquinones, are tested for their ability to inhibit the mutagenicity induced by IQ .

Mecanismo De Acción

Target of Action

The primary targets of 2-Amino-1-methylimidazo[4,5-f]quinoline (IQ) are DNA and liver cells . IQ forms DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical . This process could be involved in the initiation of carcinogenesis .

Mode of Action

IQ interacts with its targets by inducing DNA damage and inhibiting autophagy . It causes DNA strand breaks and mutations in both colon and liver tissues . In addition, IQ induces apoptosis of liver cells, significantly increasing the expression of apoptosis factor genes and decreasing the expression of Bcl-2 protein .

Biochemical Pathways

IQ affects several biochemical pathways. It triggers oxidative stress and inflammation via the TLR4/MAPK and TLR4/NF-κB signaling pathways . It also induces endoplasmic reticulum stress (ERS), which is mediated by the UPR signaling . These pathways lead to liver damage by inhibiting autophagy and inducing apoptosis .

Pharmacokinetics

The pharmacokinetics of IQ involve its metabolism in the liver by xenobiotic-metabolizing enzymes . After absorption in the upper part of the gastrointestinal tract, IQ is mainly metabolized in the liver, leading to harmless glucuronidated derivatives . These derivatives are partly excreted via the bile into the digestive lumen, where they come into contact with the resident microbiota .

Result of Action

The action of IQ results in significant liver damage and potential carcinogenic effects . It causes dose-dependent increases in hepatotoxicity, with pathological changes in liver tissue including irregular cell morphology, cytoplasmic vacuolation, and inflammatory cell infiltration . IQ also induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .

Action Environment

The action of IQ is influenced by environmental factors such as diet and exposure to heat-processed foods and polluted environments . IQ is a common heterocyclic amine found in high-protein thermally processed foods and contaminated environments . Therefore, dietary and environmental exposure to IQ can significantly influence its action, efficacy, and stability.

Safety and Hazards

IQ is one of the most common heterocyclic amines (HCAs), which is a class of mutagenic/carcinogenic harmful compounds mainly found in high-protein thermal processed foods and contaminated environments . It has been shown to trigger liver damage by inhibiting autophagy and inducing endoplasmic reticulum stress .

Propiedades

IUPAC Name |

1-methylimidazo[4,5-f]quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-10-7-3-2-6-13-8(7)4-5-9(10)14-11(15)12/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQPXFFZKPEXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC3=C2C=CC=N3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20907481 | |

| Record name | 1-Methyl-1,3-dihydro-2H-imidazo[4,5-f]quinolin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-methylimidazo[4,5-f]quinoline | |

CAS RN |

102408-25-3 | |

| Record name | 2-Amino-1-methylimidazo[4,5-f]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102408-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-methylimidazo(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,3-dihydro-2H-imidazo[4,5-f]quinolin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-1-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D168622DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of iso-IQ compare to other related compounds and what is its impact on genotoxicity?

A1: Iso-IQ is structurally similar to 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-aminoimidazo[4,5-f]quinoline (demethyl-IQ). The key difference lies in the position of the methyl group on the imidazole ring. Research using the Drosophila wing spot test and sex-linked recessive lethal test showed that iso-IQ exhibited higher genotoxicity compared to IQ, while demethyl-IQ was inactive. [] This suggests that the position of the methyl group significantly influences the compound's mutagenic potential.

Q2: What evidence suggests that iso-IQ and its nitro-analogue share a similar metabolic pathway in bacterial cells?

A2: 32P-postlabeling analysis revealed that iso-IQ and its nitro-analogue, 1-methyl-2-nitroimidazo[4,5-f]quinoline (nitro-isoIQ), produce identical DNA adduct patterns in Salmonella typhimurium TA98 cells. [] This finding strongly indicates that both compounds are metabolized to the same ultimate reactive species, contributing to their genotoxicity. It also highlights the importance of metabolic activation in the toxicological profile of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)

![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)